1-[(3-Methoxy-4-methylphenyl)methyl]piperidine-2-carboxylic acid

Catalog No.
S7027321
CAS No.
M.F
C15H21NO3
M. Wt
263.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(3-Methoxy-4-methylphenyl)methyl]piperidine-2-c...

Product Name

1-[(3-Methoxy-4-methylphenyl)methyl]piperidine-2-carboxylic acid

IUPAC Name

1-[(3-methoxy-4-methylphenyl)methyl]piperidine-2-carboxylic acid

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

InChI

InChI=1S/C15H21NO3/c1-11-6-7-12(9-14(11)19-2)10-16-8-4-3-5-13(16)15(17)18/h6-7,9,13H,3-5,8,10H2,1-2H3,(H,17,18)

InChI Key

FWPVUXRFDXGODL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCCCC2C(=O)O)OC
MPCCA is a piperidine derivative with the chemical formula C15H21NO3. The compound was first synthesized in the early 2000s by a group of researchers at the Institute of Organic Chemistry in Moscow, Russia. MPCCA belongs to a class of compounds known as NMDA antagonists, which have been shown to have potential therapeutic properties for a range of neurological and psychiatric disorders.
MPCCA is a crystalline solid that appears as white to off-white powder. The compound has a melting point of 158-160 ̊C and a molecular weight of 263.33 g/mol. The solubility of MPCCA in water is moderate, with a solubility of 16 mg/mL at 25 ̊C.
MPCCA can be synthesized using a variety of methods, including the Ugi reaction and the Mannich reaction. The Ugi reaction involves the reaction of an aldehyde, an amine, and an isocyanide to form a peptidomimetic compound. The Mannich reaction involves the reaction of an aldehyde, an amine, and a ketone or aldehyde to form a secondary amine.
The characterization of MPCCA can be done using a variety of techniques, such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These techniques help to identify the chemical structure and purity of the compound.
There are a variety of analytical methods available for the detection and quantitation of MPCCA in biological samples. These methods include liquid chromatography (LC), gas chromatography (GC), and tandem mass spectrometry (MS/MS). These methods are used to monitor the concentration of MPCCA in biological fluids, such as blood and urine.
MPCCA has been shown to have potential therapeutic properties for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound acts as an NMDA antagonist, which can modulate the activity of glutamate, a neurotransmitter involved in learning and memory.
The toxicity and safety of MPCCA have been evaluated in animal studies. These studies have shown that the compound has low toxicity and is generally well-tolerated at therapeutic doses. However, more research is needed to fully assess the long-term safety of MPCCA in humans.
MPCCA has potential applications in a range of scientific experiments, including studies on neuroprotection and neurodegeneration. The compound can also be used to investigate the role of glutamate in synaptic plasticity and as a tool to explore the molecular mechanisms underlying neurological and psychiatric disorders.
The research on MPCCA is still in its early stages. Most of the studies on the compound have been conducted in vitro or in animal models, and more research is needed to determine its safety and efficacy in humans.
MPCCA has potential implications in various fields of research and industry, including pharmaceuticals, biotechnology, and neuroscience. The compound has potential therapeutic properties for a range of neurological and psychiatric disorders and could be developed into new drugs.
Limitations:
There are several limitations to the research on MPCCA, including the lack of clinical trials in humans and the limited understanding of the long-term effects of the compound on the brain.
There are several future directions for research on MPCCA, including investigating its potential therapeutic properties for a range of psychiatric and neurological disorders. More research is also needed to determine the optimal dosage and delivery method for the compound, as well as its long-term safety profile. Additionally, MPCCA could be further explored as a tool to investigate the molecular mechanisms underlying neurological and psychiatric disorders.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

263.15214353 g/mol

Monoisotopic Mass

263.15214353 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-26-2023

Explore Compound Types